molecular formula C15H15Cl2N5O2 B2645258 1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-30-7

1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B2645258
Numéro CAS: 890896-30-7
Poids moléculaire: 368.22
Clé InChI: NZHIAYLYYJHKQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-30-7) is a chemical compound supplied for research purposes. With a molecular formula of C15H15Cl2N5O2 and a molecular weight of 368.22 g/mol, this pyrazolo[3,4-d]pyrimidine derivative is part of a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery . The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine ring system found in adenine . This key structural feature allows derivatives to mimic ATP and interact with the binding sites of various kinase enzymes, making them compelling targets for the development of enzyme inhibitors . While research into this specific analog is ongoing, compounds based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure have demonstrated significant potential in pharmacological studies, showing activities as epidermal growth factor receptor (EGFR) inhibitors for anticancer research , cyclin-dependent kinase 2 (CDK2) inhibitors , and as ligands for other biological targets. Researchers may find this compound valuable for probing kinase function, designing new therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O2/c1-23-13(24-2)7-18-14-10-6-21-22(15(10)20-8-19-14)9-3-4-11(16)12(17)5-9/h3-6,8,13H,7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHIAYLYYJHKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of steps involving the reaction of appropriate precursors such as 3,4-dichlorobenzaldehyde and 2,2-dimethoxyethylamine. The synthesis pathway often includes cyclization reactions that yield the desired pyrazolo[3,4-d]pyrimidine framework.

Anticancer Properties

Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their inhibitory effects on various cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer).

  • In Vitro Studies : Compound 12b , a related derivative, demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Furthermore, it showed a remarkable inhibitory effect on the epidermal growth factor receptor (EGFR), with an IC50 value as low as 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .

The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

  • Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced mitochondrial membrane permeability and subsequent cell death.
  • Cell Cycle Arrest : These compounds have also been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for preventing tumor growth .

Pharmacological Evaluation

The pharmacological profile of pyrazolo[3,4-d]pyrimidine derivatives suggests potential applications beyond oncology:

  • Anti-inflammatory Effects : Some studies have reported that these compounds can act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators .
  • Antiviral Activity : Certain derivatives have been identified as potential antiviral agents due to their ability to inhibit viral replication processes .

Case Studies

  • Compound Evaluation : In a comparative study involving multiple pyrazolo[3,4-d]pyrimidine derivatives, it was found that modifications in the chemical structure significantly influenced biological activity. For instance, substituents on the phenyl ring were critical for enhancing anticancer potency.
  • Clinical Relevance : A derivative similar to this compound was evaluated in preclinical models for its efficacy against resistant cancer strains. The results indicated promising outcomes warranting further clinical exploration.

Data Summary Table

Compound NameBiological ActivityIC50 (µM)Mechanism
12bAnti-proliferative8.21 (A549), 19.56 (HCT-116)EGFR Inhibition
Related DerivativeApoptosis Induction-BAX/Bcl-2 Ratio Increase
Another DerivativeAnti-inflammatory-Cytokine Inhibition

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Key Trends in Structure-Activity Relationships (SAR)

Position 1 Substituents :

  • Halogenated aryl groups (e.g., 3,4-dichlorophenyl, 4-chlorophenyl) enhance target binding and lipophilicity, as seen in S29 (neuroblastoma activity) and SI388 (Src inhibition) .
  • Bulky alkyl/aryl groups (e.g., tert-butyl in PP1 analogs) enable selective kinase inhibition by occupying hydrophobic pockets .

Position 4 Substituents :

  • Ether-containing groups (e.g., 2,2-dimethoxyethyl in the target compound, 2-methoxyethyl in K402-0035) improve solubility compared to purely aromatic amines (e.g., benzyl in ) .
  • Thioether modifications (e.g., 6-(methylthio) in SI388) enhance kinase affinity, likely through sulfur-mediated interactions with catalytic domains .

Biological Specificity: Fluorine substitution (e.g., 4-fluorobenzyl in S29) fine-tunes electronic properties and bioavailability, contributing to its potency in neuroblastoma models . Morpholinoethylthio groups (e.g., in compound 2e, ) may modulate cellular uptake and off-target effects, though detailed data are lacking .

Comparative Pharmacological Profiles

  • Potency : SI388 (IC₅₀ = 0.89 µM) and S29 (EC₅₀ = 5.74 ng/mL) demonstrate sub-micromolar efficacy, suggesting that chloroaryl and thioether groups are critical for high activity .
  • Selectivity : PP1 analogs (e.g., 1NA-PP1) exhibit selectivity for mutant kinases (e.g., CRK9 in Leishmania) over wild-type counterparts, highlighting the role of steric compatibility .
  • Therapeutic Applications : While S29 targets neuroblastoma, SI388 and PP1 derivatives are explored in broader anticancer and antiparasitic contexts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.